4-ethylsulfanyl-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Overview
Description
2-(Ethylsulfanyl)-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine core with ethylsulfanyl and dimethyl substitu
Scientific Research Applications
Synthesis and Reactivity:
- A study explored the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides, leading to the formation of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moiety. This research underscores the versatility of pyrido[3',2':4,5]thieno[3,2-d]pyrimidine derivatives in synthesizing complex heterocyclic structures (Sirakanyan et al., 2015).
- Another research focused on synthesizing fused heterocycles based on thieno[2,3-b]pyridine, demonstrating various reactions and cyclocondensation processes to create new heterocycles containing the thieno[2,3-b]pyridine moiety (El-Essawy et al., 2010).
Antimicrobial and Antifungal Activity:
- Several studies have revealed that derivatives of pyrido[3',2':4,5]thieno[3,2-d]pyrimidin show promising antimicrobial and antifungal activities. This finding is significant for potential pharmaceutical applications, where these compounds could be used to develop new antimicrobial agents (Kostenko et al., 2008; Abbas et al., 2006).
Biological Activity and Potential in Cancer Research:
- The derivatives of this compound, particularly those with thieno[3,2-d]pyrimidine structure, have shown high inhibition of Hep-G2 cell growth, indicating their potential as specific antitumor agents. This highlights the compound's relevance in cancer research and drug development (Aly et al., 2010).
Properties
IUPAC Name |
4-ethylsulfanyl-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS2/c1-4-18-13-15-9-8-6(2)5-7(3)14-12(8)19-10(9)11(17)16-13/h5H,4H2,1-3H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZYVGGPBWFVJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(=O)N1)SC3=C2C(=CC(=N3)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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